molecular formula C9H10N4O B1218388 5-Ethoxy-1-phenyltetrazole

5-Ethoxy-1-phenyltetrazole

Cat. No.: B1218388
M. Wt: 190.2 g/mol
InChI Key: VAGALOMBDULHMR-UHFFFAOYSA-N
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Description

Significance of Tetrazole Derivatives in Contemporary Chemical Research

The tetrazole scaffold is a cornerstone in various fields of chemical science due to its distinct properties. nih.govacs.org In medicinal chemistry, tetrazole derivatives are of paramount importance. bohrium.com They are frequently employed as bioisosteres—substitutes for other chemical groups with similar physical or chemical properties that produce broadly similar biological effects. Specifically, 5-substituted tetrazoles are effective surrogates for carboxylic acids, sharing similar pKa values and planar structures, while offering improved metabolic stability and lipid solubility. nih.govmdpi.comacs.orgbohrium.com Meanwhile, 1,5-disubstituted tetrazoles can act as mimics for cis-amide bonds in peptidomimetics. nih.govacs.org Consequently, the tetrazole moiety is a key component in over 20 FDA-approved drugs, used in treatments for a variety of conditions. nih.govacs.orgbohrium.com

Beyond pharmacology, the high nitrogen content and significant enthalpy of formation make tetrazoles valuable in materials science. mdpi.com Their decomposition liberates a large amount of energy and dinitrogen gas, leading to their investigation and use as high-performance explosives, components in rocket propellants, and environmentally benign gas generators for automotive airbags. nih.govmdpi.comacs.org Furthermore, tetrazole derivatives are utilized in agriculture as plant growth regulators, in photography as stabilizers, and in analytical chemistry, where their ability to form stable complexes with metal ions is exploited for purposes like corrosion inhibition. mdpi.comchemicalbook.comresearchgate.net

Academic Context of 5-Ethoxy-1-phenyltetrazole (5EPT) within Substituted Tetrazole Systems

This compound belongs to the specific class of 1,5-disubstituted tetrazoles. Its academic significance is rooted in its utility as both a synthetic intermediate and a model compound for fundamental photochemical studies.

As a synthetic building block, 5EPT and other 5-alkoxy-1-aryltetrazoles are valuable intermediates. They are used in the preparation of 1-alkyl-4-aryl-4,5-dihydro-1H-tetrazol-5-ones, which are formed via a thermally induced rearrangement known as the Chapman isomerization. conicet.gov.aruc.pt

The primary academic interest in 5EPT, however, lies in its role as a subject for investigating the photochemistry of the tetrazole ring system. conicet.gov.aracs.org It is part of a series of 5-alkoxy-1-phenyltetrazoles that have been systematically studied to understand how light absorption affects the stability and fragmentation of the heterocyclic ring. mdpi.commdpi.comresearchgate.net These studies provide fundamental insights into reaction mechanisms, the formation of reactive intermediates, and the influence of substituents on decomposition pathways. mdpi.com

Scope of Academic Inquiry into this compound

The academic investigation into 5EPT is sharply focused on its synthesis, structural characterization, and, most significantly, its behavior upon exposure to ultraviolet (UV) light.

Synthesis and Structural Analysis: A specific method for the synthesis of 5EPT was developed as part of its photochemical investigation. conicet.gov.aracs.org Its molecular structure has been thoroughly characterized using a combination of experimental techniques, such as matrix isolation Fourier-transform infrared (FT-IR) spectroscopy, and theoretical approaches, primarily Density Functional Theory (DFT) calculations. conicet.gov.aracs.orgconicet.gov.ar These computational studies have revealed that the molecule exists in multiple low-energy conformations and that the dihedral angle between the planes of the phenyl and tetrazole rings is approximately 30 degrees. conicet.gov.aracs.org

Photochemical Decomposition: The core of the research on 5EPT involves its photolysis, typically conducted by isolating the compound in a cryogenic argon matrix and irradiating it with UV light (λ > 235 nm). conicet.gov.aracs.org These experiments have elucidated its primary decomposition pathways. The major fragmentation route involves the cleavage of the C(5)-N(1) and N(3)-N(4) bonds of the tetrazole ring. mdpi.comresearchgate.net This process leads to the formation of two main products: ethylcyanate and phenylazide. conicet.gov.aracs.org The phenylazide can undergo further photochemical reaction to yield 1-aza-1,2,4,6-cycloheptatetraene. conicet.gov.aracs.org

A minor, yet significant, photodegradation channel has also been identified. This pathway involves the direct extrusion of a nitrogen molecule (N₂) from the tetrazole ring, resulting in the formation of an anti-aromatic compound, 3-ethoxy-1-phenyl-1H-diazirene, which had not been previously described or characterized. conicet.gov.ar The fragmentation patterns observed under UV irradiation have also been compared and correlated with those produced by electron ionization mass spectrometry (EI-MS). mdpi.com

The table below summarizes the key findings from the photochemical research on this compound.

Irradiation ConditionsDecomposition PathwayResulting Photoproducts
UV light (λ > 235 nm) in cryogenic matrixMajor Pathway: Cleavage of C(5)-N(1) and N(3)-N(4) bondsEthylcyanate, Phenylazide (which can further form 1-aza-1,2,4,6-cycloheptatetraene) conicet.gov.aracs.orgresearchgate.net
UV light (λ > 235 nm) in cryogenic matrixMinor Pathway: Extrusion of molecular nitrogen (N₂)3-ethoxy-1-phenyl-1H-diazirene conicet.gov.ar

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.2 g/mol

IUPAC Name

5-ethoxy-1-phenyltetrazole

InChI

InChI=1S/C9H10N4O/c1-2-14-9-10-11-12-13(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

VAGALOMBDULHMR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN=NN1C2=CC=CC=C2

Synonyms

5-ethoxy-1-phenyl-1H-tetrazole
5EPT cpd

Origin of Product

United States

Synthetic Methodologies for 5 Ethoxy 1 Phenyltetrazole and Analogues

Overview of Established Synthetic Approaches for 5-Alkoxy-1-aryltetrazoles

The synthesis of 5-alkoxy-1-aryltetrazoles can be achieved through several established methodologies. These routes typically involve either the formation of the tetrazole ring with the alkoxy substituent already in place or the introduction of the alkoxy group onto a pre-formed aryltetrazole scaffold.

One common and foundational method for forming the tetrazole ring is the [3+2] cycloaddition reaction. This involves reacting an organic nitrile with an azide (B81097), often catalyzed by zinc salts in an aqueous medium, a method that has become significant in tetrazole chemistry. mdpi.com Another classical approach involves the reaction of isocyanides with hydrazoic acid. rsc.org

For the specific class of 5-alkoxy-1-aryltetrazoles, synthetic strategies often focus on the modification of a pre-existing tetrazole ring. conicet.gov.ar A prominent method is the nucleophilic substitution of a suitable leaving group at the 5-position of the tetrazole ring with an alkoxide. For instance, 5-methylthio-1-(4-nitrophenyl)tetrazole reacts with alkoxides (AlkO⁻) to yield the corresponding 5-alkoxy-1-(4-nitrophenyl)tetrazoles. researchgate.net The reactivity can be enhanced by using a better leaving group; for example, a methylsulfonyl group is more reactive than a methylthio group, making 5-methylsulfonyl-1-(4-nitrophenyl)tetrazole a useful precursor for various functionally substituted tetrazoles. researchgate.net Another approach involves the alkylation of 1-aryltetrazol-5-ones. The alkylation of these precursors with agents like dibromoalkanes can yield 4-bromoalkyl derivatives, which can then be used to introduce further functional groups. researchgate.net

A summary of these established approaches is presented below.

Method Description Key Reactants Reference
Nucleophilic SubstitutionDisplacement of a leaving group (e.g., -SMe, -SO₂Me, -Cl) at the C5 position by an alkoxide.1-Aryl-5-(methylthio)tetrazole, Alkoxide researchgate.net
Alkylation of TetrazolonesAlkylation of 1-aryltetrazol-5-ones, which can be used to introduce functionalized alkyl chains.1-Aryltetrazol-5-one, Dibromoalkane researchgate.net
[3+2] CycloadditionFormation of the tetrazole ring from a nitrile and an azide. The alkoxy group may be present on the nitrile precursor.Organic Nitrile, Sodium Azide mdpi.com

Development of Novel Synthetic Routes for 5-Ethoxy-1-phenyltetrazole

Recent research has led to the development of a novel and high-yield synthetic method specifically for this compound (5EPT). uc.pt This method provides a direct and efficient pathway to the target compound, avoiding some of the harsher conditions or less direct routes of older methods.

The synthesis begins with 5-chloro-1-phenyl-1H-tetrazole as the starting material. This compound is treated with sodium ethoxide, which is generated in situ by carefully adding metallic sodium to a solution of dry ethanol. The reaction proceeds overnight at room temperature under an inert argon atmosphere. The product, this compound, is isolated as a white solid after a standard workup procedure involving filtration, extraction, and evaporation. uc.pt This route is notable for its high reaction yield. uc.pt

A detailed breakdown of this novel synthetic protocol is provided in the table below.

Reactant 1 Reactant 2 Solvent Conditions Product Reference
5-Chloro-1-phenyl-1H-tetrazoleSodium Ethoxide (from Na(s) and Ethanol)Dry EthanolRoom temperature, overnight, Argon atmosphereThis compound uc.pt

Green Chemistry Principles in Tetrazole Synthesis Relevant to this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like tetrazoles to reduce environmental impact and improve safety. benthamdirect.comgoogle.com These principles are highly relevant to the synthesis of this compound, aiming to create more sustainable and efficient processes. benthamdirect.comjchr.org

A major focus of green tetrazole synthesis is the use of environmentally benign solvents and catalysts. jchr.orgrsc.org Water-mediated and solvent-free methodologies have been explored extensively. benthamdirect.com For the key [3+2] cycloaddition reaction used to form the tetrazole ring, the use of catalysts like zinc salts in water represents a significant green advancement. mdpi.com More recently, various nanomaterials have emerged as highly efficient and reusable catalysts for tetrazole synthesis due to their high surface area and easy recovery. rsc.orgrsc.org Copper (II) complexes have also been employed to catalyze the cycloaddition of sodium azide to nitriles under mild conditions, improving yields and avoiding toxic reagents. jchr.org

These green approaches can be applied to the synthesis of the 1-phenyltetrazole core of this compound. For instance, the reaction between benzonitrile (B105546) and sodium azide could be performed using a recoverable catalyst in a green solvent like water or ethanol, which would significantly reduce wastewater and production costs. google.comresearchgate.net

Green Chemistry Principle Application in Tetrazole Synthesis Potential Relevance to this compound Reference
Use of Safer SolventsReplacing hazardous solvents with water or employing solvent-free conditions.Synthesis of the 1-phenyltetrazole core in water instead of DMF or other organic solvents. mdpi.combenthamdirect.com
CatalysisEmploying reusable and non-toxic catalysts such as nanomaterials or copper complexes.Using a recoverable catalyst for the cycloaddition of benzonitrile and sodium azide. rsc.orgjchr.orgrsc.org
Atom EconomyDesigning syntheses to maximize the incorporation of all materials used in the process into the final product.One-pot multicomponent reactions to build the tetrazole ring system efficiently. rsc.org
Reduced DerivativesAvoiding unnecessary protection/deprotection steps.Direct synthesis methods that avoid protecting groups on the tetrazole or phenyl rings. nih.gov

Derivatization Strategies and Functionalization of the this compound Scaffold

The this compound scaffold offers several sites for chemical modification, allowing for the creation of a diverse range of derivatives. Functionalization can be targeted at the phenyl ring, the ethoxy group, or through reactions involving the tetrazole ring itself. Such strategies are crucial for scaffold-hopping approaches in medicinal chemistry, where a core structure is systematically modified to alter its properties. nih.govrsc.orgnih.gov

Functionalization of the Phenyl Ring: The phenyl group at the N1 position can be functionalized using standard electrophilic aromatic substitution reactions. While not described specifically for this compound in the reviewed literature, related 1,5-diaryltetrazoles have been synthesized with various substituents (e.g., F, Cl, Me, MeO) on the N1-phenyl ring, demonstrating the feasibility of this approach. nih.gov

Modification of the Ethoxy Group: The ethoxy group provides a handle for further modification. For example, analogues like 5-(2-bromoethoxy)-1-phenyl-1H-tetrazole have been synthesized. smolecule.com The bromine atom in this analogue serves as a leaving group, enabling subsequent nucleophilic substitution reactions to introduce a wide variety of other functional groups.

Reactions of the Tetrazole Ring: The tetrazole ring itself has strong electron-withdrawing properties. mdpi.com While generally stable, it can undergo photochemical decomposition. mdpi.com UV irradiation of this compound can induce unimolecular decomposition, leading to the cleavage of the tetrazole ring and the formation of ethyl cyanate (B1221674) and phenylazide as the main products. mdpi.comuc.pt While this dismantles the core scaffold, these products can serve as intermediates for further synthesis. mdpi.com

C-H Functionalization: In the broader context of tetrazole chemistry, C-H functionalization of alkyl substituents on the tetrazole ring is an emerging strategy. nih.gov For instance, the position alpha to the tetrazole ring in 5-alkyltetrazoles can be lithiated and then trapped with an electrophile. nih.gov While not directly applicable to the oxygen-linked ethoxy group of 5EPT, this highlights a modern approach to functionalizing tetrazole derivatives.

Site of Functionalization Type of Reaction Potential Products Reference
Phenyl RingElectrophilic Aromatic SubstitutionHalogenated, alkylated, or methoxylated phenyl derivatives. nih.gov
Ethoxy GroupHalogenation followed by Nucleophilic SubstitutionIntroduction of various functional groups via a bromoethoxy intermediate. smolecule.com
Tetrazole RingPhotochemical CleavageEthyl cyanate and phenylazide as synthetic intermediates. mdpi.comuc.pt
C-H Activation (Analogues)Lithiation and Electrophilic TrappingFunctionalization of alkyl chains attached to the tetrazole ring. nih.gov

Molecular Structure and Conformational Analysis of 5 Ethoxy 1 Phenyltetrazole

Theoretical Investigations of Molecular Geometry and Electronic Structure

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the molecule's preferred shapes and electronic characteristics.

DFT calculations, specifically using the B3LYP/6-311++G(d,p) level of theory, have been employed to investigate the conformational landscape of 5-Ethoxy-1-phenyltetrazole. acs.orgconicet.gov.ar These theoretical studies predict the existence of three stable conformers, which are distinct local minima on the potential energy surface. conicet.gov.arnih.gov These conformers are very close in energy. acs.org

The conformers are primarily distinguished by the rotation around the C(18)–O(17) bond of the ethoxy group. They are designated as T, G, and G' based on the value of the C-O-C-C dihedral angle. uc.pt The most stable conformer is 'T' (trans), where the dihedral angle is approximately 180°. uc.pt The other two conformers, 'G' (+gauche) and 'G'' (-gauche), are slightly higher in energy. uc.pt

Table 1: Calculated Relative Energies of this compound Conformers Calculations performed at the B3LYP/6-311++G(d,p) level, including zero-point energy corrections.

ConformerC-O-C-C Dihedral AngleRelative Energy (kJ mol⁻¹)
T (trans) ~180°0.0
G (+gauche) ~+80°2.3
G' (-gauche) ~-80°2.6
Data sourced from Frija et al. (2007). conicet.gov.aruc.pt

Analysis of the ground-state potential energy profile, calculated by systematically rotating the ethoxy group, confirms the existence of the three energy minima corresponding to the T, G, and G' conformers. conicet.gov.aruc.pt A key finding is that these conformers are separated by very low energy barriers, calculated to be less than 4 kJ mol⁻¹. acs.orgconicet.gov.arnih.gov This low barrier indicates that interconversion between the conformers can occur with relative ease under certain conditions.

A critical structural parameter is the dihedral angle between the phenyl and tetrazole rings, which theoretical calculations place at approximately 30° for all low-energy conformers. acs.orgconicet.gov.aruc.pt This non-planar arrangement represents a balance between two opposing factors:

Steric Repulsion : The presence of substituents on the rings, particularly the ethoxy group, creates steric hindrance that favors a twisted, non-planar geometry. conicet.gov.arresearchgate.net This effect is highlighted when comparing this compound (~30°) to 5-chloro-1-phenyltetrazole, where the larger chloro substituent forces a greater inter-ring angle of 54°. conicet.gov.aruc.pt

π-Conjugation : A planar arrangement would maximize the overlap and conjugation of the π-electron systems of the two rings, which is an energetically favorable state. conicet.gov.arresearchgate.net

The observed ~30° angle suggests that steric repulsion is the dominant factor. conicet.gov.aruc.pt Further evidence for limited electronic conjugation comes from the calculated C-N inter-ring bond length of 142.5 pm, which is closer to a pure single bond than a conjugated double bond. uc.pt

Experimental Elucidation of Conformational Landscapes

Experimental techniques are vital for validating theoretical predictions and observing the actual behavior of molecules.

Matrix isolation is a powerful experimental method used to study the conformers of this compound. acs.orgmdpi.com The technique involves trapping individual molecules in a solid, inert gas matrix (such as argon) at cryogenic temperatures. uc.ptresearchgate.net

For this specific compound, the experiment revealed a phenomenon known as "conformational cooling". acs.orgconicet.gov.arnih.gov Because the energy barriers between the T, G, and G' conformers are so low (< 5 kJ mol⁻¹), the higher-energy G and G' forms have enough energy during the matrix deposition process to relax into the most stable T conformation. uc.pt Consequently, only a single conformer, the most stable T form, is trapped and observed in the low-temperature matrix. acs.orgconicet.gov.arnih.gov

The use of Fourier-transform infrared (FT-IR) spectroscopy on the matrix-isolated sample provides the distinct vibrational signature of the trapped conformer. uc.pt The experimental IR spectrum obtained from the as-deposited matrix shows an excellent correlation with the theoretical spectrum calculated specifically for the T conformer. acs.orgnih.govuc.pt This strong agreement confirms that only the T conformer is present in the matrix and allows for a reliable and complete assignment of its fundamental vibrations. uc.pt The spectrum is characterized by bands associated with the phenyl group and those related to the tetrazole ring and the ethoxy substituent. uc.pt

Advanced Spectroscopic Characterization and Vibrational Dynamics

Infrared Spectroscopy (FTIR) of 5-Ethoxy-1-phenyltetrazole

A comprehensive study combining matrix isolation Fourier-transform infrared (FT-IR) spectroscopy with theoretical Density Functional Theory (DFT) calculations has provided a deep understanding of the molecular structure and vibrational dynamics of this compound (5EPT). This approach allows for a detailed assignment of the compound's vibrational modes.

Matrix isolation is a technique that involves trapping guest molecules, such as this compound, within a chemically inert solid host (the matrix) at cryogenic temperatures. This method is particularly effective because it hinders molecular rotation and simplifies complex spectra by allowing for the observation of pure vibrational features.

In the study of 5EPT, the compound was isolated in a low-temperature argon matrix. This environment induces a phenomenon known as "conformational cooling," which reduces the number of populated conformational states of the molecule. Theoretical calculations predicted three stable conformers (T, G, and G′) that are very close in energy, with low barriers for interconversion. However, due to conformational cooling, the experimental infrared spectrum of the as-deposited matrix of 5EPT closely matched the spectrum predicted for only the most stable conformer (conformer T). This simplification was crucial for the unambiguous assignment of the vibrational bands. In this most stable structure, the dihedral angle between the phenyl and tetrazole rings is approximately 30°, and the ethyl group is situated nearly in the plane of the tetrazole ring, as far as possible from the phenyl group to minimize steric hindrance.

To assign the experimental vibrational bands, theoretical calculations were performed using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level. This method was used to calculate the harmonic vibrational frequencies and infrared intensities for the optimized molecular geometries of 5EPT's conformers.

A known challenge with theoretical frequency calculations is that they often overestimate the actual vibrational frequencies due to factors like the neglect of anharmonicity. To correct for these systematic shortcomings, the predicted wavenumbers for 5EPT were uniformly scaled down by a factor of 0.978. The resulting theoretical spectrum for the most stable conformer showed excellent agreement with the experimental spectrum obtained from the matrix-isolated compound. This strong correlation enabled a full and reliable assignment of the observed infrared bands to specific vibrational modes of the molecule.

Potential Energy Distribution (PED) analysis was conducted to further characterize the nature of the normal vibrational modes calculated by DFT. PED quantifies the contribution of individual internal coordinates (such as bond stretches, angle bends, and torsions) to each vibrational mode. This analysis revealed that many of the vibrational modes in this compound are not localized to a single bond or functional group but are rather delocalized over several parts of the molecule.

For instance, the most intense band in the spectrum, observed experimentally around 1567 cm⁻¹, is not a pure C-O or C=N stretch but a mixed mode involving contributions from both ν(C=N) of the tetrazole ring and ν(C-O) of the ethoxy group. Similarly, the vibration at ~1135 cm⁻¹ is primarily due to the N-N bond stretch but also includes other motions.

The table below presents a selection of key vibrational modes for the most stable conformer of this compound, detailing their experimental and calculated frequencies and their characterization based on PED analysis.

Experimental Wavenumber (cm⁻¹)Calculated (Scaled) Wavenumber (cm⁻¹)Potential Energy Distribution (PED) and Assignment
1567.2 / 1565.2 / 1552.51561ν(C=N) / ν(C-O)
1453.0 / 1447.51450ν(C-N)
1299.4 / 1297.61293ν(N-C) inter-ring bond, coupled with ν(N=C)
1135.7 / 1123.91128ν(N-N)
1071.9 / 1070.11072δ(Tetrazole ring 2)
-1043ν(C-C) / ν(O-C)
-913δ(CH₃) symmetric
-619ω(CH₂)

Note: Experimental values often appear as doublets or triplets due to "site-splitting" effects in the cryogenic matrix. The assignment describes the dominant contributions to the mode as determined by PED analysis.

Other Advanced Spectroscopic Techniques in Structural Elucidation (e.g., NMR beyond basic identification, Mass Spectrometry for fragmentation analysis)

While FTIR spectroscopy provides detailed information about vibrational modes, other advanced techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for complete structural elucidation.

Basic ¹H NMR data for this compound has been reported, which serves to confirm the successful synthesis of the compound by identifying the proton environments of the ethoxy and phenyl groups. Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), could provide further detailed structural information by establishing connectivity between atoms, but specific studies applying these advanced methods to this compound are not extensively documented in the reviewed literature.

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for analyzing its fragmentation patterns upon ionization, which provides clues about its structure and stability. While the photochemical decomposition of this compound, leading to products like ethyl cyanate (B1221674) and phenylazide, has been investigated, a detailed study of its fragmentation pathways under typical mass spectrometry conditions (such as electron ionization) has not been the focus of the available research.

Photochemical Reactivity and Mechanistic Pathways of Decomposition

UV-Induced Unimolecular Decomposition of 5-Ethoxy-1-phenyltetrazole

Upon in situ UV irradiation with light of wavelengths greater than 235 nm, matrix-isolated this compound undergoes unimolecular decomposition. uc.ptacs.orgnih.govconicet.gov.ar This process initiates the cleavage of the tetrazole ring, setting off a cascade of photochemical reactions. uc.ptacs.orgnih.govnih.gov The decomposition is a primary photochemical event, leading directly to the formation of several key molecular fragments. uc.ptacs.orgnih.gov

Identification and Characterization of Primary Photoproducts

The initial breakdown of this compound results in a set of primary photoproducts, which have been identified and characterized spectroscopically. uc.ptacs.orgnih.govconicet.gov.ar These products arise from different modes of ring cleavage, highlighting the complex nature of the photochemical process.

The predominant photochemical pathway for the decomposition of this compound involves the cleavage of the C(5)-N(1) and N(3)-N(4) bonds within the tetrazole ring. nih.govresearchgate.net This fragmentation leads to the formation of two primary photoproducts: ethyl cyanate (B1221674) and phenylazide. uc.ptacs.orgnih.govnih.gov This major photodegradation pathway has been confirmed through studies of 5-alkoxy-1-phenyltetrazoles isolated in solid argon. nih.gov

PrecursorIrradiation Wavelength (λ)Primary Photoproducts
This compound> 235 nmEthyl cyanate
Phenylazide

This table summarizes the primary photoproducts formed from the UV irradiation of this compound.

A competing and less dominant photochemical reaction involves the direct extrusion of a molecule of nitrogen (N₂) from the tetrazole ring. uc.ptacs.orgnih.govnih.gov This pathway results from the cleavage of the N(1)-N(2) and N(3)-N(4) bonds. nih.govresearchgate.net The elimination of molecular nitrogen is a common feature in the photochemistry of various tetrazole derivatives. nih.gov

The molecular nitrogen extrusion from this compound leads to the formation of a noteworthy minor photoproduct: the anti-aromatic 3-ethoxy-1-phenyl-1H-diazirene. uc.ptacs.orgnih.govconicet.gov.ar This three-membered heterocyclic ring system is a transient species that has been experimentally observed and characterized for the first time through infrared spectroscopy in matrix isolation studies. uc.ptacs.orgnih.gov The formation of such diazirene derivatives from tetrazoles via photoelimination of nitrogen has been previously described for other related compounds. conicet.gov.arnih.gov

PrecursorPhotochemical ProcessMinor Photoproduct
This compoundMolecular Nitrogen Extrusion3-Ethoxy-1-phenyl-1H-diazirene

This table highlights the formation of the anti-aromatic diazirene as a minor photoproduct.

Subsequent Transformations of Primary Photoproducts (e.g., 1-aza-1,2,4,6-cycloheptatetraene)

The primary photoproducts of this compound decomposition are not necessarily stable and can undergo further transformations. A key example is the subsequent reaction of phenylazide, one of the major primary photoproducts. uc.ptacs.orgnih.gov Phenylazide, upon further irradiation, is believed to form singlet phenylnitrene as an intermediate, which then rearranges to yield 1-aza-1,2,4,6-cycloheptatetraene as the final, more stable product. uc.ptconicet.gov.ar Interestingly, the expected triplet phenylnitrene was not observed in these matrix isolation studies, possibly due to interactions with other species in the matrix cage. conicet.gov.ar

Detailed Mechanistic Investigations of Tetrazole Ring Cleavage

Detailed mechanistic investigations, supported by DFT (B3LYP)/6-311++G(d,p) theoretical calculations, have provided insights into the tetrazole ring cleavage. uc.ptconicet.gov.armdpi.com These studies indicate that the bonds most susceptible to cleavage (N3-N4, C5-N1, and N1-N2) are the longest and weakest bonds within the tetrazole ring structure. mdpi.com The photochemical reactions appear to preferentially break these weaker, formally single bonds. scispace.com The cleavage can occur via two main competing pathways: one leading to the formation of an alkyl cyanate and phenylazide, and the other resulting in the extrusion of molecular nitrogen and the formation of a diazirene derivative. nih.govresearchgate.net The specific pathway taken is influenced by the substituents on the tetrazole ring. nih.gov

Cleavage of C(5)-N(1) and N(3)-N(4) Bonds

The principal photochemical decomposition pathway for matrix-isolated this compound involves the simultaneous cleavage of the C(5)-N(1) and N(3)-N(4) bonds of the tetrazole ring. conicet.gov.armdpi.com This fragmentation route leads to the formation of two primary photoproducts: ethylcyanate and phenylazide. uc.ptnih.gov

This reaction is a common photo-induced process for 5-alkoxy-1-phenyltetrazoles when isolated in an inert solid argon matrix. mdpi.com The identification of the products was confirmed through FT-IR spectroscopy by comparing the experimental spectra of the photolyzed matrix with the calculated vibrational spectra of the predicted products. uc.pt

The phenylazide formed in this primary step is itself photochemically active and can undergo further reactions. conicet.gov.ar It has been observed to yield 1-aza-1,2,4,6-cycloheptatetraene as a final product upon continued irradiation. uc.ptnih.govacs.org

Cleavage of N(1)-N(2) and N(3)-N(4) Bonds

A second, minor photofragmentation channel occurs in parallel, which involves the cleavage of the N(1)-N(2) and N(3)-N(4) bonds. conicet.gov.armdpi.com This pathway results in the extrusion of a stable molecule of molecular nitrogen (N₂) and the formation of an anti-aromatic three-membered ring species, 3-ethoxy-1-phenyl-1H-diazirene. uc.ptnih.govacs.org

This photoproduct, 3-ethoxy-1-phenyl-1H-diazirene, was a previously undescribed species that was identified and characterized for the first time through these matrix isolation experiments. nih.govconicet.gov.ar Both of the observed photochemical pathways for 5EPT necessitate the cleavage of the N(3)-N(4) bond, highlighting its role as a critical weak point in the photo-excited tetrazole ring structure. conicet.gov.ar The other bonds cleaved in the two competing pathways are the C(5)-N(1) and N(1)-N(2) bonds, respectively; these three bonds are the formally single bonds within the tetrazole ring. uc.pt

Table 1: Summary of Photochemical Decomposition Pathways of this compound

PathwayBonds CleavedPrimary PhotoproductsSecondary/Final ProductsReference
Major C(5)-N(1) and N(3)-N(4)Ethylcyanate, Phenylazide1-aza-1,2,4,6-cycloheptatetraene (from Phenylazide) uc.pt, conicet.gov.ar, mdpi.com
Minor N(1)-N(2) and N(3)-N(4)3-ethoxy-1-phenyl-1H-diazirene, Molecular Nitrogen (N₂)- uc.pt, conicet.gov.ar, mdpi.com

Computational Modeling of Reaction Pathways and Energy Barriers

Theoretical calculations, primarily using Density Functional Theory (DFT), have been indispensable for understanding the structure, stability, and photochemical reactivity of this compound. uc.ptconicet.gov.ar The DFT(B3LYP)/6-311++G(d,p) level of theory has been extensively used to model the molecule's ground-state potential energy surface. acs.org

These calculations revealed the existence of three stable conformers (T, G, and G') that are very close in energy, separated by low energy barriers of less than 4 kJ mol⁻¹. nih.govacs.org The most stable conformer, T, features a dihedral angle of approximately 30° between the phenyl and tetrazole rings, with the ethyl group situated nearly in the plane of the tetrazole ring. uc.pt

Computational modeling was also crucial for:

Vibrational Spectra Assignment: The calculated harmonic vibrational frequencies and IR intensities for 5EPT and its potential photoproducts were essential for assigning the experimental bands observed in the FT-IR spectra. uc.pt

Product Identification: The excellent agreement between the experimental spectra of the photoproducts and the theoretically calculated spectra for species like ethylcyanate, phenylazide, and 3-ethoxy-1-phenyl-1H-diazirene provided strong evidence for their formation. uc.ptconicet.gov.ar

Energetic Feasibility: Calculations of the energies of photoproducts have been shown to align with experimental observations of photochemical cleavage, underscoring the predictive power of such computational studies in determining favorable reaction pathways. mdpi.com

Table 2: Computational Methodology Details

ParameterSpecificationPurposeReference
Method Density Functional Theory (DFT)To calculate molecular structure, energy, and vibrational properties. uc.pt, conicet.gov.ar
Functional B3LYPA widely used hybrid functional for balancing accuracy and computational cost. uc.pt, acs.org
Basis Set 6-311++G(d,p)Provides a flexible description of the electron distribution for accurate results. uc.pt, acs.org
Software/Application N/AUsed to perform geometry optimizations, frequency calculations, and potential energy scans. uc.pt
Scaling Factor 0.978Applied to calculated vibrational wavenumbers to correct for anharmonicity and other systematic errors. uc.pt

Influence of Matrix Environment on Photochemical Processes

The choice of the experimental environment is critical for studying the highly reactive intermediates and complex reaction pathways involved in the photochemistry of this compound. uc.pt The matrix isolation technique, where 5EPT molecules are suspended in a solid, inert gas matrix (typically argon) at cryogenic temperatures (10-15 K), provides several key advantages. conicet.gov.ar

Trapping of Reactive Species: The rigid, low-temperature environment physically isolates molecules from one another, preventing intermolecular reactions and allowing for the stabilization and trapping of highly reactive primary photoproducts like phenylazide and 3-ethoxy-1-phenyl-1H-diazirene for spectroscopic characterization. uc.ptconicet.gov.ar

High-Resolution Spectroscopy: The inert matrix minimizes interactions that cause inhomogeneous broadening of spectral bands. conicet.gov.ar This results in very sharp and narrow vibrational bands in the FT-IR spectrum, enabling high spectroscopic resolution. This high resolution is crucial for distinguishing between different species, including conformers, and for detecting products that are formed in very low concentrations. conicet.gov.ar

Conformational Cooling: When 5EPT is deposited into the low-temperature argon matrix, higher-energy conformers (G and G') relax into the most stable 'T' conformer. nih.govconicet.gov.ar This phenomenon, known as conformational cooling, results in the presence of only a single conformer in the matrix before irradiation. uc.pt This greatly simplifies the initial spectrum and makes the identification of new bands corresponding to photoproducts more straightforward. nih.govconicet.gov.ar

Studies have shown that the photodecomposition of tetrazoles involves the cleavage of the ring, with the specific nature of the photoproducts being strongly dependent on the substituents attached to the ring. mdpi.com The use of an argon matrix provides a controlled environment to study these intrinsic photochemical properties, forming a baseline for understanding reactivity in other media, such as cellulose (B213188) or silica (B1680970) matrices. mdpi.comnih.gov

Chemical Transformations and Reaction Mechanisms Beyond Photolysis

Thermal Rearrangements (e.g., Chapman Isomerization of 5-alkoxy-1-aryltetrazoles)

The thermal behavior of 5-ethoxy-1-phenyltetrazole is characterized by its participation in the Chapman rearrangement, a classic reaction for 5-alkoxy-1-aryltetrazoles. uc.pt This thermally induced isomerization serves as a significant synthetic pathway for the formation of 1-aryl-4-alkyl-4,5-dihydro-1H-tetrazol-5-ones. uc.ptuc.pt

The process involves the migration of the ethyl group from the oxygen atom at the 5-position to the nitrogen atom at the 4-position of the tetrazole ring. This rearrangement transforms the 5-ethoxy-1-phenyl-1H-tetrazole into its more thermally stable isomer, 1-phenyl-4-ethyl-1,4-dihydro-5H-tetrazol-5-one. The reaction is understood to proceed through a polar transition state, analogous to other Chapman-type isomerizations. While detailed kinetic studies for the ethoxy derivative are not extensively documented in the provided sources, the general mechanism is well-established for this class of compounds. The rearrangement of the related 1-aryl-5-allyloxytetrazoles to 1-aryl-4-allyltetrazolones has been studied and suggests a concerted uc.ptuc.pt sigmatropic process, highlighting that the nature of the alkoxy group can influence the specific mechanistic pathway. researchgate.net

Fragmentation Patterns under Electron Impact Mass Spectrometry

Electron Impact Mass Spectrometry (EI-MS) provides critical insights into the intrinsic stability and fragmentation pathways of this compound and its analogues. Studies on the closely related 5-allyloxy-1-aryl-tetrazoles reveal that fragmentation is complex and proceeds through multiple channels, often yielding common final species. researchgate.netnih.gov

The primary fragmentation events initiated by electron impact involve cleavages within the tetrazole ring and its substituents. Key proposed fragmentation pathways for analogous systems include:

Formation of Arylazide Radical Cation: Cleavage of the O-C(allyl/alkyl) bond followed by rearrangement can lead to the formation of a phenylazide radical cation ([C₆H₅N₃]⁺•).

Formation of Arylisocyanate Radical Cation: A significant pathway involves the rearrangement and fragmentation of the tetrazole ring, leading to the expulsion of molecular nitrogen and the formation of a stable phenylisocyanate radical cation ([C₆H₅NCO]⁺•). researchgate.netnih.gov

Loss of the Alkoxy Group: Direct cleavage of the C5-O bond can result in the loss of the ethoxy group, leading to a [M-OC₂H₅]⁺ fragment.

Formation of Allyl/Aryl Cations: The fragmentation can also produce allyl cations (in analogous compounds) or phenyl cations ([C₆H₅]⁺). researchgate.netnih.gov

The fragmentation patterns observed under EI-MS show a notable parallel to the decomposition products seen in UV-induced photochemical studies, suggesting that both energy sources can initiate similar bond-breaking and rearrangement cascades. researchgate.netnih.gov

Proposed Fragment IonChemical FormulaKey Fragmentation Pathway
Phenylazide radical cation[C₆H₅N₃]⁺•Rearrangement following initial bond cleavage
Phenylisocyanate radical cation[C₆H₅NCO]⁺•Ring rearrangement and N₂ expulsion
Phenyl cation[C₆H₅]⁺Cleavage of the N1-Phenyl bond
[M-N₂]⁺•[C₉H₁₀N₂O]⁺•Loss of molecular nitrogen from the tetrazole ring

Structure-Reactivity Relationships in this compound and its Analogues

The reactivity of this compound, both in thermal rearrangements and under electron impact, is intrinsically linked to its molecular structure and the electronic nature of its substituents. Comparisons with various analogues reveal distinct structure-reactivity relationships. uc.ptresearchgate.netnih.gov

In mass spectrometric fragmentation, the electronic properties of substituents on the 1-aryl ring play a crucial role. researchgate.netnih.gov Electron-donating or electron-withdrawing groups on the phenyl ring can influence the stability of intermediate fragments and direct the fragmentation cascade towards specific pathways. Research on a diverse range of 5-allyloxy-1-aryl-tetrazoles indicates that the fragmentation pathways are highly influenced by the electronic effects induced by substitution on the aryl ring. researchgate.netnih.gov This highlights that the stability of resulting radical cations (like the arylazide or arylisocyanate) is modulated by these substituents, thus governing the relative abundance of different fragment ions. This parallelism between the effects of substituents on EI-MS fragmentation and photochemical decomposition provides a powerful tool for predicting reactivity. researchgate.netnih.gov

Applications in Advanced Organic Synthesis and Materials Science

5-Ethoxy-1-phenyltetrazole as a Synthetic Intermediate

This compound is a key intermediate in organic synthesis, primarily due to the reactivity of its constituent parts: the tetrazole ring and the ethoxy group. uc.ptuc.pt The tetrazole moiety itself is a bioisostere for carboxylic acids, offering similar acidity and steric properties but with enhanced metabolic stability. nih.govmdpi.comnih.gov This makes it a valuable component in the design of pharmacologically active molecules. nih.govkashanu.ac.ir

A notable application of 5-alkoxy-1-aryltetrazoles, including the ethoxy derivative, is their use as precursors for the synthesis of 1-alkyl-4-aryl-4,5-dihydro-1H-tetrazol-5-ones through a thermally induced Chapman isomerization. uc.pt Furthermore, the tetrazole ring's strong electron-withdrawing properties make related tetrazolyl halides effective derivatizing agents for alcohols. mdpi.com

The synthesis of this compound itself can be achieved through various methods. One novel, high-yield method involves the reaction of 5-chloro-1-phenyl-1H-tetrazole with sodium ethoxide, generated in situ from metallic sodium and dry ethanol. uc.pt

Utility in Targeted C-O Bond Cleavage Methodologies

Research into the photochemistry of this compound has revealed its utility in targeted carbon-oxygen (C-O) bond cleavage. When isolated in a cryogenic matrix and subjected to UV irradiation (λ > 235 nm), this compound undergoes unimolecular decomposition. uc.ptacs.orgnih.gov

The primary photochemical pathway involves the cleavage of the C(5)-N(1) and N(3)-N(4) bonds within the tetrazole ring, leading to the formation of ethyl cyanate (B1221674) and phenylazide. mdpi.comnih.govresearchgate.net This demonstrates a method for the controlled cleavage of the C(5)-O(ethoxy) bond, driven by the photo-instability of the tetrazole ring.

A minor, yet significant, photoproduct is 3-ethoxy-1-phenyl-1H-diazirene, which results from the direct extrusion of a nitrogen molecule (N₂) from the tetrazole ring. nih.govconicet.gov.arconicet.gov.ar The formation of this previously undescribed species highlights a different C-O bond-containing fragment generated from the photolysis of this compound. nih.govconicet.gov.ar These photochemical transformations showcase the potential for using the tetrazole scaffold to initiate specific bond-breaking events under controlled light-induced conditions. researchgate.net

Photochemical Decomposition Products of this compound
Photochemical PathwayBonds CleavedMajor ProductsMinor ProductsCitation
Major DegradationC(5)-N(1), N(3)-N(4)Ethyl cyanate, Phenylazide- mdpi.comnih.govresearchgate.net
Minor FragmentationN(1)-N(2), N(3)-N(4)-3-Ethoxy-1-phenyl-1H-diazirene, N₂ nih.govconicet.gov.arnih.gov

Contribution to the Development of Functional Materials

The inherent properties of the tetrazole ring, such as high nitrogen content, planarity, and thermal stability, make its derivatives, including this compound, attractive for materials science. mdpi.comsioc-journal.cnresearchgate.netmdpi.com Tetrazole-containing compounds are explored for a variety of applications, from energetic materials to components in polymer science. sioc-journal.cnnih.gov

While direct applications of this compound in materials are an emerging area, the broader class of tetrazole derivatives is well-established. Azole-containing polymers, for instance, are gaining attention for developing a wide range of functional materials, including nanosystems. researchgate.net The ability of the tetrazole ring to act as a stable, electron-rich scaffold is a key attribute. mdpi.com The photochemical reactivity of compounds like this compound also suggests potential applications in photolithography or in creating materials whose properties can be altered by light. uc.ptacs.org

Role in Coordination Chemistry and Ligand Design (General tetrazole utility)

Tetrazole derivatives are highly effective ligands in coordination chemistry due to the presence of multiple nitrogen atoms that can act as coordination sites. mdpi.comarkat-usa.org This allows them to form stable complexes with a wide range of metal ions. nih.govarkat-usa.org The tetrazole ring is often used as a bioisosteric replacement for carboxylic acids in ligand design, offering different electronic and coordination properties. kashanu.ac.iracs.org

The coordination possibilities are diverse. Depending on the metal and reaction conditions, tetrazoles can act as monodentate or bridging ligands, leading to the formation of mononuclear complexes or one-, two-, or three-dimensional coordination polymers. arkat-usa.org For instance, N1-substituted tetrazoles typically coordinate through the N4 atom, while N2-substituted isomers also favor the N4 position. arkat-usa.org In deprotonated 5-substituted tetrazolate anions, coordination often occurs at the N1 or N2 positions. arkat-usa.org

Future Research Directions and Unexplored Avenues

Integration of 5-Ethoxy-1-phenyltetrazole in Catalytic Systems

While direct applications of this compound as a catalyst have not been extensively reported, its structural motifs suggest considerable potential. The tetrazole ring is known for its coordination properties, capable of forming stable complexes with various metal ions. mdpi.com This ability is a cornerstone for developing novel catalytic systems.

Future research could focus on leveraging the four nitrogen atoms of the tetrazole ring as ligands for transition metals. By synthesizing organometallic complexes incorporating this compound, it may be possible to create catalysts for a range of organic transformations. The electronic properties of the phenyl and ethoxy groups could be systematically modified to tune the catalytic activity and selectivity of these potential metal complexes. For instance, the derivatization of the phenyl ring could influence the Lewis acidity of a coordinated metal center, a critical factor in many catalytic cycles. This unexplored area offers a promising opportunity to develop a new class of tetrazole-based catalysts.

Exploration of Novel Reaction Pathways and Derivatizations

The reactivity of this compound has been studied, particularly its behavior under photochemical conditions. These existing findings provide a foundation for exploring novel transformations and creating a diverse library of derivatives.

A significant body of research has demonstrated that the UV irradiation (λ > 235 nm) of this compound isolated in a low-temperature matrix induces its decomposition through two main pathways. acs.orgnih.gov

Major Pathway: The primary reaction involves the cleavage of the C(5)-N(1) and N(3)-N(4) bonds within the tetrazole ring. This fragmentation yields phenylazide and ethylcyanate as the main photoproducts. conicet.gov.aruc.pt

Minor Pathway: A secondary, less common pathway involves the direct extrusion of a nitrogen molecule (N₂) from the ring. This leads to the formation of an anti-aromatic species, 3-ethoxy-1-phenyl-1H-diazirene, which was characterized for the first time through this process. acs.orgnih.govconicet.gov.ar

These photochemical reactions are summarized in the table below.

Reaction TypeConditionsPrimary ProductsSecondary Products
PhotolysisUV irradiation (λ > 235 nm)Phenylazide, Ethylcyanate3-ethoxy-1-phenyl-1H-diazirene

Beyond photochemistry, 5-alkoxy-1-aryltetrazoles, the class to which this compound belongs, are valuable intermediates. They are known to undergo a thermally induced Chapman isomerization to produce 1-alkyl-4-aryl-4,5-dihydro-1H-tetrazol-5-ones. uc.pt

Future research should aim to control the selectivity of these pathways and harness the products for synthetic purposes. For example, optimizing the photochemical cleavage could provide an efficient, light-induced source of phenylazide for use in "click chemistry" or nitrene-based reactions. Further investigation into the Chapman isomerization, exploring different solvents and thermal conditions, could expand its utility for creating novel heterocyclic structures.

Advanced Computational Studies for Predictive Chemistry

Computational chemistry has already proven indispensable in understanding the fundamental properties of this compound. conicet.gov.ar Theoretical studies using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level have provided deep insights into its molecular structure and stability. acs.orguc.ptmdpi.com

These computational models successfully predicted:

The existence of three stable conformers (T, G, and G') with very small energy differences. conicet.gov.aruc.pt

The lowest energy conformer 'T' as the most stable, where the dihedral angle between the phenyl and tetrazole rings is approximately 30°. acs.orguc.pt This prediction was experimentally verified through matrix isolation FT-IR spectroscopy. conicet.gov.ar

The potential energy profile for the internal rotation of the ethoxy group. uc.pt

ConformerRelative Energy (kJ/mol)Dihedral Angle (Phenyl-Tetrazole)Key Feature
T0.00~30°Most stable; ethyl group is distant from the phenyl group. acs.orgconicet.gov.ar
G0.86-Higher energy conformer. uc.pt
G'1.15-Higher energy conformer. uc.pt

For future research, more advanced computational methods could be employed for predictive purposes. Molecular dynamics (MD) simulations could model the behavior of this compound in different solvent environments or its interaction with a catalytic surface. Higher-level quantum mechanical calculations could be used to map the detailed reaction coordinates for its photochemical decomposition or thermal isomerization, providing a more precise understanding of the transition states and reaction kinetics. Such predictive studies would be invaluable for guiding experimental efforts to develop new applications.

Expanding Synthetic Applications in Complex Molecule Construction

The synthetic utility of this compound and its derivatives represents a significant area for future exploration. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidity but with enhanced metabolic stability, a feature highly valued in medicinal chemistry. mdpi.commdpi.com

The known application of 5-alkoxy-1-aryltetrazoles in the synthesis of 1-alkyl-4-aryl-4,5-dihydro-1H-tetrazol-5-ones via the Chapman rearrangement is a key starting point. uc.pt Future work could focus on using these products as scaffolds for building more complex, biologically active molecules.

Furthermore, the decomposition products of this compound are themselves valuable synthetic reagents.

Phenylazide: A versatile building block used in the synthesis of triazoles via Huisgen cycloaddition (click chemistry) and for generating phenylnitrene, which can undergo various insertion and addition reactions.

Ethylcyanate: Can be used in cycloaddition reactions or as a source for other functional groups.

By harnessing these products, this compound can serve as a precursor for a wide range of compounds. Research efforts could be directed towards developing one-pot procedures where the in situ generation of these intermediates is followed by a subsequent reaction to build complex molecular architectures. The derivatization of the phenyl or ethoxy groups prior to these transformations could provide access to a large chemical space, facilitating the discovery of new molecules with potential applications in materials science and pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Ethoxy-1-phenyltetrazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of tetrazole derivatives typically involves cycloaddition reactions or functionalization of pre-existing tetrazole cores. For example, a two-step procedure is often employed: (1) formation of the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions, and (2) introduction of substituents like ethoxy and phenyl groups via nucleophilic substitution or coupling reactions . Optimization may involve adjusting catalysts (e.g., zinc bromide for regioselectivity), solvents (e.g., PEG-400 for improved yield), and temperature (70–80°C for kinetic control). Reaction progress should be monitored via TLC, and purification achieved through recrystallization in solvents like aqueous acetic acid .

Q. How can spectroscopic techniques (IR, NMR) be used to confirm the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify characteristic peaks for the tetrazole ring (C=N stretching at ~1600 cm⁻¹) and ethoxy group (C-O-C stretching at ~1100 cm⁻¹). The absence of nitrile peaks (~2250 cm⁻¹) confirms complete cycloaddition .
  • ¹H NMR : The ethoxy group shows a triplet for -OCH₂CH₃ (δ ~1.3 ppm for CH₃ and δ ~4.0 ppm for OCH₂). Aromatic protons from the phenyl group appear as multiplets (δ ~7.2–7.6 ppm). The tetrazole proton (if present) resonates at δ ~8.5–9.5 ppm .
  • ¹³C NMR : The tetrazole carbon (C-5) typically appears at δ ~150–160 ppm, while the ethoxy carbons are at δ ~60–70 ppm (OCH₂) and δ ~15 ppm (CH₃) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability can be assessed via accelerated degradation studies:

  • pH Stability : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via HPLC at intervals (e.g., 24, 48, 72 hours). Tetrazoles are generally stable across a wide pH range but may hydrolyze under strongly acidic/basic conditions .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. For storage, keep the compound in inert atmospheres (N₂/Ar) at –20°C to prevent oxidation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the regioselectivity of this compound formation during synthesis?

  • Methodological Answer :

  • Computational Modeling : Perform density functional theory (DFT) calculations to compare the activation energies of 1- vs. 2-substituted tetrazole intermediates. Focus on transition-state geometries for nitrile-azide cycloaddition .
  • Isotopic Labeling : Use ¹⁵N-labeled sodium azide to track nitrogen incorporation into the tetrazole ring. Analyze via mass spectrometry to confirm preferential formation of the 5-substituted isomer .
  • Kinetic Studies : Vary reaction parameters (temperature, catalyst loading) and use Arrhenius plots to identify rate-determining steps. For example, higher temperatures may favor the thermodynamically stable 5-substituted product .

Q. How should researchers resolve discrepancies in spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Cross-Validation : Combine multiple techniques (e.g., X-ray crystallography for absolute configuration, HSQC NMR for carbon-proton correlations) to resolve ambiguous peaks. For instance, crystallographic data can confirm the spatial arrangement of substituents .
  • Comparative Analysis : Compare experimental spectra with databases (e.g., NIST Chemistry WebBook) or synthesized analogs. For example, a downfield shift in the ethoxy group’s ¹H NMR signal may indicate steric hindrance from adjacent substituents .
  • Dynamic Effects : Consider tautomerism or rotational barriers (e.g., ethoxy group rotation) that may cause splitting or broadening of signals. Variable-temperature NMR can clarify dynamic behavior .

Q. What factorial design approaches are suitable for optimizing the catalytic efficiency in this compound synthesis?

  • Methodological Answer :

  • 2³ Factorial Design : Test three factors (catalyst type, solvent polarity, temperature) at two levels (high/low). For example:
FactorLow LevelHigh Level
CatalystZnBr₂NH₄Cl
SolventPEG-400DMF
Temperature70°C90°C
Analyze yield data to identify interactions (e.g., ZnBr₂/PEG-400 synergy at 70°C) .
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., catalyst concentration vs. reaction time) to predict optimal conditions .

Q. How can this compound be integrated into theoretical frameworks for drug discovery or materials science?

  • Methodological Answer :

  • Structure-Activity Relationships (SAR) : Correlate substituent electronic effects (e.g., ethoxy’s electron-donating nature) with biological activity (e.g., antimicrobial assays) or material properties (e.g., thermal stability) .
  • Molecular Docking : Simulate interactions between this compound and target proteins (e.g., cyclooxygenase-2) using software like AutoDock. Validate with in vitro assays .
  • Crystal Engineering : Analyze packing motifs in single-crystal XRD data to design co-crystals with improved solubility or stability .

Data Analysis and Validation

Q. What strategies mitigate biases in interpreting contradictory biological activity data for this compound analogs?

  • Methodological Answer :

  • Blinded Experiments : Conduct assays with coded samples to prevent observer bias. Replicate results across independent labs .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial IC₅₀ values) using statistical tools (e.g., random-effects models) to identify consensus trends .
  • Control Standardization : Use reference compounds (e.g., ampicillin for antimicrobial studies) to normalize activity metrics across experimental setups .

Q. How can hybrid methodologies (e.g., survey data + computational modeling) enhance research on this compound’s applications?

  • Methodological Answer :

  • Data Triangulation : Combine experimental toxicity data (e.g., LD₅₀ from rodent studies) with computational predictions (e.g., QSAR models) to validate safety profiles .
  • Machine Learning : Train algorithms on spectral libraries (e.g., IR/NMR databases) to predict novel derivatives’ properties or synthetic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.